4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of Mannich base chemistry, which has its roots in the early twentieth century discoveries of Carl Mannich. The classical Mannich reaction, described as a three-component condensation between substrates containing active hydrogen atoms, aldehydes, and amine reagents, has provided the foundation for synthesizing compounds like this compound. This particular compound represents a modern evolution of Mannich base chemistry, where researchers have systematically explored the incorporation of larger cycloalkyl groups to enhance molecular properties and biological activities.
The specific synthesis and characterization of this compound can be traced to contemporary pharmaceutical research efforts focused on developing novel therapeutic agents. The compound appears in chemical databases with the Chemical Abstracts Service registry number 423732-46-1, indicating its formal recognition in the scientific literature. The molecule's development reflects the ongoing trend in medicinal chemistry to create structurally diverse Mannich bases by systematically varying the amine component, particularly through the incorporation of cycloalkyl substituents that can influence both pharmacokinetic and pharmacodynamic properties.
Recent documentation shows that this compound has been synthesized and studied in various salt forms, including the hydrobromide derivative with the registry number 1609400-66-9. The existence of multiple salt forms demonstrates the compound's potential for pharmaceutical development, as salt formation is a common strategy for optimizing the physical and chemical properties of drug candidates. The historical progression from simple Mannich bases to complex structures like this compound illustrates the sophisticated evolution of synthetic organic chemistry over the past century.
Classification as a Mannich Base
The compound this compound belongs to the well-established class of chemical entities known as Mannich bases, which are characterized by their formation through aminoalkylation reactions. According to the fundamental principles of Mannich chemistry, these compounds result from the condensation of a substrate containing an active hydrogen atom, formaldehyde as the aldehyde component, and a secondary amine. In the case of this compound, the substrate is 2,6-dimethoxyphenol, which possesses activated positions due to the electron-donating effects of the methoxy substituents and the phenolic hydroxyl group.
The structural classification of this compound places it specifically within the phenolic Mannich base subcategory, where the aminomethyl substitution occurs on the aromatic ring of a phenolic substrate. The presence of two methoxy groups at the 2 and 6 positions creates a highly activated aromatic system that facilitates electrophilic substitution reactions at the 4 position. This substitution pattern is particularly significant because it positions the aminomethyl group meta to both methoxy substituents and para to the phenolic hydroxyl, creating a unique electronic environment that influences the compound's reactivity and potential biological activity.
The cycloheptyl group attached to the nitrogen atom represents a distinctive feature that differentiates this compound from simpler Mannich bases. Cycloheptyl-containing amines are less commonly employed in Mannich reactions compared to smaller cycloalkyl or linear alkyl groups, making this compound a valuable example of how structural diversity can be achieved through careful selection of amine components. The seven-membered ring system introduces conformational flexibility and increased lipophilicity compared to smaller ring systems, potentially influencing the compound's interaction with biological targets and its overall pharmacological profile.
Significance in Organic Chemistry Research
The research significance of this compound extends across multiple domains of organic chemistry, particularly in the areas of synthetic methodology development and structure-activity relationship studies. The compound serves as an important example of how modern synthetic chemistry can create complex molecular architectures through well-established reactions like the Mannich condensation. Its synthesis demonstrates the versatility of the Mannich reaction in accommodating bulky secondary amines, which was historically challenging due to steric hindrance considerations.
From a mechanistic perspective, the compound provides valuable insights into the regioselectivity of Mannich reactions with polysubstituted phenolic substrates. The exclusive formation of the 4-substituted product, rather than potential 3 or 5 substitution patterns, illustrates the directing effects of methoxy groups in electrophilic aromatic substitution reactions. This regioselectivity is crucial for synthetic chemists developing new methodologies for preparing complex phenolic Mannich bases with predictable substitution patterns.
Table 1: Key Molecular Properties of this compound
The compound's structural features make it particularly valuable for investigating the relationship between molecular architecture and biological activity. The combination of a phenolic hydroxyl group, methoxy substituents, and a bulky aminomethyl side chain creates multiple sites for potential interactions with biological macromolecules. Research into similar phenolic Mannich bases has demonstrated that systematic variation of the amine component can significantly influence antimicrobial, anticancer, and other biological activities, positioning this compound as a valuable compound for exploring these structure-activity relationships.
Current Research Landscape
The contemporary research landscape surrounding this compound reflects the broader scientific interest in Mannich bases as versatile scaffolds for drug discovery and development. Current investigations into phenolic Mannich bases have revealed their potential as anticancer agents, with several studies demonstrating significant cytotoxicity against various cancer cell lines. The structural features of this compound, particularly its phenolic hydroxyl group and aminomethyl substituent, align with the pharmacophoric elements identified in active anticancer Mannich bases.
Recent research trends have emphasized the importance of the amine component in determining the biological activity of Mannich bases. Studies have shown that compounds containing cycloalkyl groups, such as the cycloheptyl moiety in this compound, often exhibit enhanced biological activity compared to their linear alkyl counterparts. This finding has directed current research efforts toward exploring larger ring systems and their effects on molecular properties such as lipophilicity, metabolic stability, and target selectivity.
The synthetic accessibility of this compound has been facilitated by advances in Mannich reaction methodology, including the development of metal-catalyzed processes that can accommodate sterically hindered substrates and amines. Current synthetic approaches typically employ copper-catalyzed conditions that enable efficient aminomethylation of phenolic substrates with secondary amines containing large substituents. These methodological improvements have made it feasible to prepare substantial quantities of the compound for biological evaluation and structure-activity relationship studies.
Table 2: Related Phenolic Mannich Base Compounds in Current Research
The current research landscape also encompasses computational studies aimed at understanding the molecular interactions and potential mechanisms of action of phenolic Mannich bases. Molecular docking studies have been employed to investigate the binding modes of similar compounds with various biological targets, providing insights into the structural requirements for activity. These computational approaches are particularly valuable for compounds like this compound, where experimental biological data may be limited but structural predictions can guide future research directions.
Properties
IUPAC Name |
4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-19-14-9-12(10-15(20-2)16(14)18)11-17-13-7-5-3-4-6-8-13/h9-10,13,17-18H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGHGGMGPDLDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNC2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354940 | |
| Record name | 4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423732-46-1 | |
| Record name | 4-[(cycloheptylamino)methyl]-2,6-dimethoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Mannich Reaction
Reagents :
- 2,6-Dimethoxyphenol
- Formaldehyde (37% aqueous)
- Cycloheptylamine
- Acid catalyst (e.g., HCl, acetic acid)
- Dissolve 2,6-dimethoxyphenol (1 equiv) in ethanol/water (3:1).
- Add cycloheptylamine (1.2 equiv) and formaldehyde (1.5 equiv).
- Heat at 60–80°C for 6–12 hours under acidic conditions.
- Isolate via extraction (ethyl acetate/water) and purify by column chromatography.
Key Data :
| Parameter | Value | Source Adaptation |
|---|---|---|
| Temperature | 70°C | |
| Catalyst | Acetic acid (5 mol%) | |
| Yield | 65–75% (estimated) | Analogous to |
Route 2: Reductive Amination
Reagents :
- 2,6-Dimethoxy-4-formylphenol
- Cycloheptylamine
- Sodium cyanoborohydride (NaBH3CN)
- Methanol/THF solvent
- Stir 2,6-dimethoxy-4-formylphenol (1 equiv) with cycloheptylamine (1.5 equiv) in methanol.
- Add NaBH3CN (1.2 equiv) and reflux for 8–10 hours.
- Quench with water, extract with dichloromethane, and purify via recrystallization.
Key Data :
| Parameter | Value | Source Adaptation |
|---|---|---|
| Solvent | Methanol/THF (4:1) | |
| Reducing Agent | NaBH3CN | |
| Yield | 70–80% (estimated) | Analogous to |
Route 3: Nucleophilic Substitution
Reagents :
- 4-(Bromomethyl)-2,6-dimethoxyphenol
- Cycloheptylamine
- K2CO3 (base)
- DMF solvent
- React 4-(bromomethyl)-2,6-dimethoxyphenol (1 equiv) with cycloheptylamine (2 equiv) in DMF.
- Add K2CO3 (2.5 equiv) and stir at 50°C for 24 hours.
- Filter, concentrate, and purify via silica gel chromatography.
Key Data :
| Parameter | Value | Source Adaptation |
|---|---|---|
| Base | K2CO3 | |
| Solvent | DMF | |
| Yield | 60–70% (estimated) | Analogous to |
Optimization Considerations
- Catalyst Selection : Tetrabutylammonium bromide (TBAB) improves reaction efficiency in microreactor systems for similar etherifications.
- Temperature Control : Optimal range: 120–140°C (prevents side reactions, enhances purity).
- Solvent Systems : Methanol or ethanol preferred for polar intermediates; DMF for SN2 reactions.
Analytical Validation
- 1H NMR : Expected signals:
- δ 6.4 ppm (aromatic H), δ 3.8 ppm (OCH3), δ 2.7 ppm (CH2NH).
- HPLC Purity : Target ≥95% (similar to dimethoxyphenol derivatives in).
Challenges and Alternatives
- Low Yields : Use phase-transfer catalysts (e.g., TBAB) to enhance amine reactivity.
- Byproduct Formation : Optimize stoichiometry (amine:aldehyde ≈ 1.5:1).
Chemical Reactions Analysis
Types of Reactions: 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, while the cycloheptylamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Antioxidant Activity : Triazolo-thiadiazine and oxadiazole derivatives exhibit superior radical scavenging activity due to electron-rich heterocycles that stabilize free radicals .
Pharmacological Activity Comparison
Antioxidant Capacity
- Triazolo-thiadiazine derivatives (Compounds 6, 8, 10a–c) : Demonstrated DPPH radical scavenging activity exceeding ascorbic acid and butylated hydroxytoluene (BHT) in some cases .
- Oxadiazole derivatives (7a–e) : FRAP assay results indicated high ferric ion reduction, with compound 7c showing 65% yield and significant activity .
Enzymatic and Catalytic Behavior
- Vanadium-catalyzed cleavage: 2,6-Dimethoxyphenol derivatives undergo C-O bond cleavage under catalytic conditions (89.5% conversion at 280°C), yielding 3-methoxycatechol and pyrogallol . This reactivity contrasts with the stability of cycloheptylamino-substituted analogs, which may resist cleavage due to steric hindrance.
Cytotoxicity and Therapeutic Potential
- Thiopyrano-pyrimidine analogs: Exhibit cytotoxicity but underperform compared to GDC-0941 (a PI3K inhibitor), highlighting the need for substituent optimization .
- Laccase substrates: 2,6-Dimethoxyphenol is a substrate for fungal laccases (e.g., CcLcc2), enabling applications in dye decolorization . Cycloheptylamino derivatives may lack compatibility with these enzymes due to bulkier substituents.
Biological Activity
4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol, with the chemical formula CHNO and CAS number 1609400-66-9, is a phenolic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It may bind to receptors, thereby modulating signaling pathways that are crucial for cellular functions.
Therapeutic Applications
Research indicates that this compound has potential applications in:
- Anti-inflammatory Agents : Its structural properties suggest it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The presence of methoxy groups in its structure could contribute to antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens.
Case Studies
- Anti-inflammatory Effects :
- Antioxidant Activity :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol?
The synthesis typically involves multi-step reactions, starting with functionalization of the 2,6-dimethoxyphenol core. For example, alkylation or reductive amination can introduce the cycloheptylamino group. Similar derivatives (e.g., triazole-thiadiazine hybrids) are synthesized via cyclization under reflux with acetic acid, followed by purification via column chromatography . Key steps include protecting the phenolic hydroxyl group to prevent side reactions and optimizing reaction conditions (e.g., solvent, temperature) to improve yield. Characterization via FTIR and NMR ensures structural fidelity .
Q. How is the structure of this compound characterized?
Structural confirmation relies on spectroscopic methods:
- 1H/13C-NMR : Identifies proton environments and carbon frameworks, such as methoxy (-OCH3) and cycloheptylamino groups.
- FTIR : Confirms functional groups (e.g., -OH stretch at ~3400 cm⁻¹, C-N stretch near 1250 cm⁻¹).
- Mass Spectrometry : Determines molecular weight and fragmentation patterns. For related compounds, melting points and elemental analysis are also used .
Q. What are the primary applications of 2,6-dimethoxyphenol derivatives in biomass conversion?
Derivatives like 2,6-dimethoxyphenol serve as lignin model compounds. Catalytic cleavage of their C-O bonds (e.g., using vanadium catalysts) yields value-added chemicals like 3-methoxycatechol and pyrogallol. Reaction optimization involves non-solvent systems at 280°C for 48 hours, achieving >89% conversion . This approach aligns with sustainable lignin valorization strategies .
Advanced Research Questions
Q. How does the cycloheptylamino substituent influence antioxidant activity compared to other derivatives?
Antioxidant capacity is assessed via DPPH and FRAP assays , which measure radical scavenging and reducing power, respectively. Bulky substituents like cycloheptylamino may enhance steric hindrance, stabilizing radical intermediates. For example, triazole-thiadiazine derivatives with electron-donating groups show superior activity to ascorbic acid . Computational studies (e.g., DFT) can quantify substituent effects on redox potentials and radical stabilization .
Q. What methodologies resolve contradictions in catalytic efficiency during C-O bond cleavage?
Contradictions arise from variable catalyst performance (e.g., metal type, support material). Factorial design optimizes parameters like temperature, pressure, and catalyst loading . For instance, vanadium catalysts in water achieve high conversion without external hydrogen, while other metals may require organic solvents. GC-MS or HPLC monitors product distribution to identify side reactions .
Q. How can computational modeling predict biological interactions of this compound?
Molecular docking and MD simulations evaluate binding affinity to targets like mTOR kinases or antioxidant enzymes. For example, morpholine-containing derivatives are studied for mTOR inhibition . Tools like AutoDock Vina simulate ligand-receptor interactions, while ADMET predictors assess bioavailability and toxicity .
Q. What role do steric and electronic effects play in the compound’s reactivity under catalytic hydrogenolysis?
The cycloheptylamino group’s steric bulk may hinder catalyst access to the C-O bond, reducing reaction rates. Conversely, electron-donating methoxy groups activate the aromatic ring, facilitating cleavage. Comparative studies using substituents (e.g., allyl vs. alkyl groups) reveal that electron-rich systems favor faster conversion .
Methodological Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
